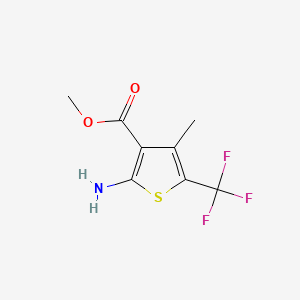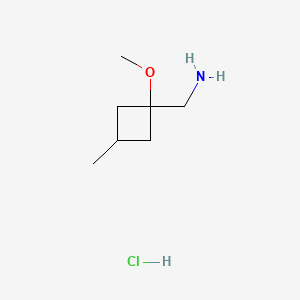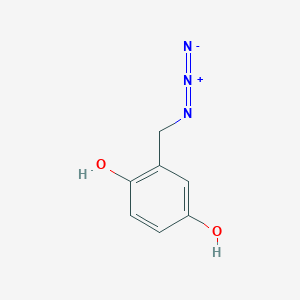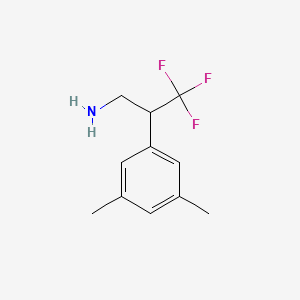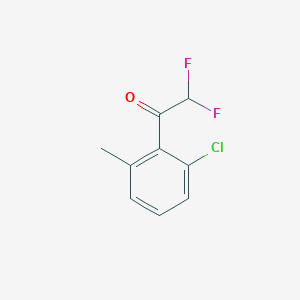![molecular formula C10H19NO B15320818 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(bicyclo[221]heptan-2-yl)propan-1-ol is a complex organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norborneol.
Amination: The hydroxyl group of norborneol is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines.
Addition of Propanol: Finally, the amino group is reacted with propanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: Its rigid bicyclic structure makes it useful in the design of polymers and advanced materials with specific mechanical properties.
Biological Studies: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Norborneol: A related compound with a hydroxyl group but lacking the amino group.
Borneol: Another bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with different physical and chemical properties.
Uniqueness
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also imparts specific mechanical and chemical properties that are valuable in various applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-amino-3-(2-bicyclo[2.2.1]heptanyl)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-10(6-12)5-9-4-7-1-2-8(9)3-7/h7-10,12H,1-6,11H2 |
InChI Key |
AJLPVJJLLLHDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
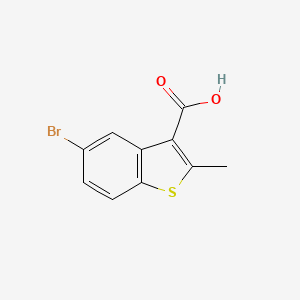

![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
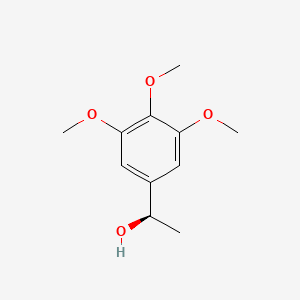
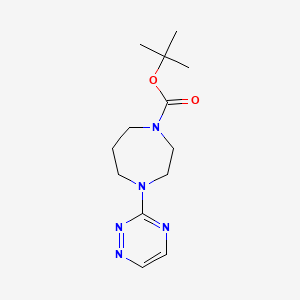
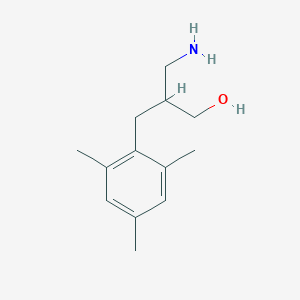
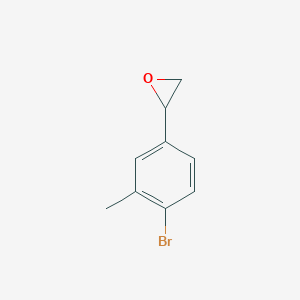
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
